![molecular formula C10H7BrOS B073835 1-(5-Bromobenzo[b]thiophen-3-yl)ethanone CAS No. 1423-63-8](/img/structure/B73835.png)

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone

Vue d'ensemble

Description

"1-(5-Bromobenzo[b]thiophen-3-yl)ethanone" is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure, which allows for a wide range of chemical reactions and potential for synthesis of complex molecules. The bromine atom on the benzothiophene ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including those substituted with bromine, typically involves strategies that allow for the introduction of the bromine atom into the molecular framework. For example, Androsov et al. (2010) describe a convenient one-pot synthesis approach for 3-aminobenzo[b]thiophenes, which can be adapted for the synthesis of bromo-substituted derivatives by choosing appropriate starting materials and reaction conditions (Androsov et al., 2010).

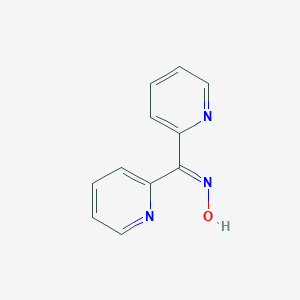

Molecular Structure Analysis

The molecular structure, including vibrational frequencies and geometrical parameters of related compounds, has been extensively studied using both experimental and theoretical methods. For instance, Mary et al. (2015) conducted a detailed investigation on a similar compound, providing insights into the molecular structure through spectroscopic methods and computational analyses (Mary et al., 2015).

Applications De Recherche Scientifique

-

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

-

Synthesis of Benzo[b]thiophenes

- An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed .

- A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

-

Synthesis of Multisubstituted Benzothiophene Derivatives

- A new strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophenes has been developed .

- The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel with Hexane/EtOAc (19/1) to afford trimethyl ((2- (thiophen-2-yl)benzo thiophen-3-yl)ethynyl)silane 12 in a 89% yield as a red oil .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid immediately . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid immediately . If swallowed, do not induce vomiting, wash mouth out with water, and get medical aid immediately . If inhaled, remove from exposure and move to fresh air immediately, give artificial respiration if not breathing, give oxygen if breathing is difficult, and get medical aid immediately .

Propriétés

IUPAC Name |

1-(5-bromo-1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGMTUHYELTYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347095 | |

| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromobenzo[b]thiophen-3-yl)ethanone | |

CAS RN |

1423-63-8 | |

| Record name | 1-(5-Bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)